molecular formula C13H18N2O2 B582012 4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester CAS No. 885272-42-4

4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester

Cat. No.: B582012
CAS No.: 885272-42-4
M. Wt: 234.299
InChI Key: AJOIZSPQKCKYRW-UHFFFAOYSA-N
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Description

4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester is a synthetic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as indole derivatives and tert-butyl esters.

    Reaction Conditions: The key steps often involve the protection of the amino group, followed by the introduction of the tert-butyl ester group. Common reagents used include tert-butyl chloroformate and bases like triethylamine.

    Purification: The final product is usually purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and minimize costs. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as hydrides.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives.

Scientific Research Applications

4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar indole structure.

    Tryptophan: An essential amino acid that contains an indole ring.

    Indole-3-carbinol: A compound found in cruciferous vegetables with potential anticancer properties.

Uniqueness

4-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl ester group provides stability and lipophilicity, making it a valuable intermediate in synthetic chemistry and drug development.

Properties

IUPAC Name

tert-butyl 4-amino-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-8-7-9-10(14)5-4-6-11(9)15/h4-6H,7-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOIZSPQKCKYRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C=CC=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30680511
Record name tert-Butyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885272-42-4
Record name 1,1-Dimethylethyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885272-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30680511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 4-amino-2,3-dihydro-1H-indole-1-carboxylate
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